
Potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate is a chemical compound with the molecular formula C7H11KN2O2S and a molecular weight of 226.34 g/mol This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of 3-tert-butyl-1,2,4-thiadiazole-5-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions are relatively mild, and the yield of the product is generally high.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction is typically carried out in large reactors, and the product is purified using standard industrial techniques such as crystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing heterocycles.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, including oxidative stress and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
Thiazole: A related heterocyclic compound with a sulfur and nitrogen atom in a five-membered ring.
Benzothiazole: A fused ring system containing a benzene ring and a thiazole ring.
Uniqueness
Potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H9KN2O2S |
|---|---|
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
potassium;3-tert-butyl-1,2,4-thiadiazole-5-carboxylate |
InChI |
InChI=1S/C7H10N2O2S.K/c1-7(2,3)6-8-4(5(10)11)12-9-6;/h1-3H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
AMOKYAWJSVQGDJ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=NSC(=N1)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


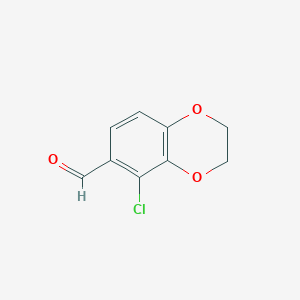

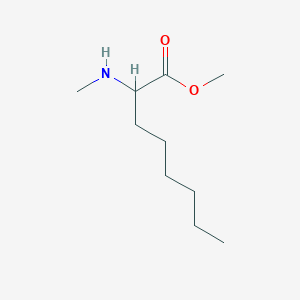
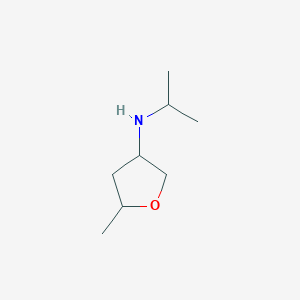





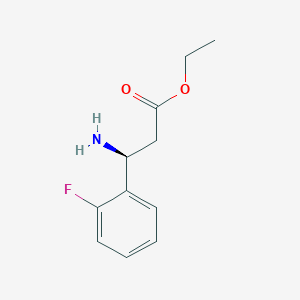
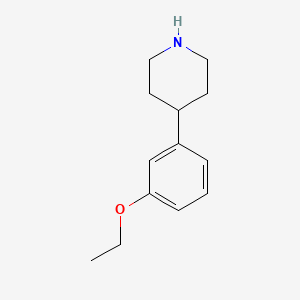
![1-[({6-Fluorospiro[3.3]heptan-2-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15308204.png)


